molecular formula C8H16O3 B3191158 2,2-Diethoxytetrahydrofuran CAS No. 52263-97-5

2,2-Diethoxytetrahydrofuran

Cat. No.: B3191158
CAS No.: 52263-97-5
M. Wt: 160.21 g/mol
InChI Key: HRKTYSDVSRVOIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2-Diethoxytetrahydrofuran is a cyclic orthoester . Its primary targets are diols , which are a type of organic compound containing two hydroxyl groups. These diols play a crucial role in the formation of polyorthoesters , a type of polymer used in various applications including drug delivery systems .

Mode of Action

The interaction of this compound with its targets involves a chemical reaction known as transesterification . In this process, the electrophilic ethyl cation of this compound attacks the carbonyl oxygen, forming a stable but extraordinarily hygroscopic O-ethyl-γ-butyrolactonium tetrafluoroborate . This compound then reacts with an ethanolate anion from sodium ethoxide in ethanol, forming this compound .

Biochemical Pathways

The biochemical pathway of this compound involves the synthesis of biodegradable polyorthoesters . This process is initiated by the transesterification of this compound with α, ω-diols . The resulting polyorthoesters can be used as embedding media for pharmaceuticals in depot drug dosage forms for controlled drug release by surface erosion under physiological conditions .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane, chloroform, and 1,2-dichloroethane suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the formation of biodegradable polyorthoesters . These polymers have significant applications in the field of drug delivery, where they are used as embedding media for pharmaceuticals in depot drug dosage forms for controlled drug release by surface erosion under physiological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with diols to form polyorthoesters occurs under specific conditions . The reaction proceeds under gentle conditions (<0 °C) and can be catalyzed by bases such as ammonia and triethylamine . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxytetrahydrofuran can be achieved through several methods:

    Meerwein Salt Method: This method involves the reaction of γ-butyrolactone with triethyloxonium tetrafluoroborate (Meerwein salt) in diethyl ether.

    Solvent-Free One-Pot Reaction: This method uses γ-butyrolactone, orthoformic triethyl ester, and gaseous boron trifluoride.

Industrial Production Methods: Industrial production of this compound typically follows the solvent-free one-pot reaction method due to its efficiency and the avoidance of side-products and sensitive intermediates .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-diethoxyoxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKTYSDVSRVOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326839
Record name 2,2-Diethoxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52263-97-5
Record name 2,2-Diethoxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52263-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethoxytetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diethoxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Diethoxytetrahydrofuran
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Record name 2,2-DIETHOXYTETRAHYDROFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,2-Diethoxytetrahydrofuran in the context of the provided research?

A1: The provided research highlights this compound as a versatile precursor for synthesizing various heterocyclic compounds. Specifically, it serves as a starting material for creating:

  • N-substituted 2-iminotetrahydrofurans: These compounds are generated by reacting this compound with corresponding amines. []
  • Spiro-orthoester monomers: These monomers, containing biphenyl mesogens, are synthesized by reacting this compound with specific biphenyl mesogenic 1,3-propanediols. []

Q2: What is the significance of the reactions involving this compound in these studies?

A2: The reactions are significant for their ability to produce valuable polymeric materials:

  • N-substituted polyamides: N-substituted 2-iminotetrahydrofurans, synthesized from this compound, undergo ring-opening polymerization in the presence of boron trifluoride etherate, yielding N-substituted polyamides. []
  • Side-chain liquid-crystalline poly(ether ester)s: The spiro-orthoester monomers derived from this compound can undergo cationic double ring-opening polymerization, resulting in a new class of side-chain liquid-crystalline polymers. These polymers exhibit interesting thermotropic liquid crystal properties. []

Q3: What role does boron trifluoride etherate play in these polymerization reactions?

A3: Boron trifluoride etherate acts as an initiator in the ring-opening polymerization of both N-substituted 2-iminotetrahydrofurans [] and spiro-orthoester monomers []. This indicates its effectiveness in facilitating the ring-opening process and enabling the formation of the desired polymeric structures.

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